1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one
Description
1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one is a sulfur-containing heterocyclic compound featuring a fused quinoline-dithiolo core. The structure includes a 1-thioxo group (C=S) at position 1, two methyl substituents at position 4, and a branched 2-methylpropan-1-one (isobutyryl) moiety at position 5 (Figure 1).
The quinoline core contributes aromaticity and planar rigidity, while the dithiolo ring introduces sulfur atoms that may enhance redox activity or metal-binding capabilities.
Properties
Molecular Formula |
C16H17NOS3 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H17NOS3/c1-9(2)14(18)17-11-8-6-5-7-10(11)12-13(16(17,3)4)20-21-15(12)19/h5-9H,1-4H3 |
InChI Key |
SAYSWOIAFOSAIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the dithiolo ring system. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity: The target compound’s isobutyryl group (logP estimated >3.5) likely increases membrane permeability compared to the ethanone derivative (logP ~2.8) .
- Steric Effects: The cyclohexylpropanoyl substituent in introduces significant bulk, which may hinder intermolecular interactions or enzyme binding compared to the target compound’s methyl branch .
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparisons
Key Findings:
- The C=S stretch in the target compound (~1300 cm⁻¹) aligns with related dithioloquinoline derivatives, confirming the thioxo group’s presence .
- The absence of NO₂ or Cl substituents in the target compound simplifies its ¹H NMR spectrum compared to and , which show aromatic splitting patterns due to electron-withdrawing groups .
Biological Activity
The compound 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one is a derivative of dithioloquinoline known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C22H16N2O3S3
- Molecular Weight : 452.57 g/mol
- CAS Number : 292143-45-4
Biological Activity Overview
Research indicates that derivatives of dithioloquinoline, including the compound , exhibit a range of biological activities such as:
- Antitumor Activity : Several studies have shown that compounds related to dithioloquinoline can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : These compounds have demonstrated effectiveness against both bacterial and fungal pathogens.
- Anti-inflammatory Effects : Some derivatives exhibit comparable anti-inflammatory activity to established drugs like indomethacin.
Antitumor Activity
A significant study utilized molecular modeling and in vitro assays to evaluate the antitumor potential of various dithioloquinoline derivatives. The findings highlighted the following:
- Inhibition of Kinases : Compounds derived from dithioloquinoline showed potent inhibition against several kinases involved in cancer progression. For instance, compounds exhibited IC50 values as low as 0.25 μM against NPM1-ALK and JAK3 kinases .
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 2a | NPM1-ALK | 0.25 |
| 2b | JAK3 | 0.36 |
| 2c | cRAF | 0.78 |
Antimicrobial Activity
The antimicrobial efficacy of dithioloquinoline derivatives was assessed against various pathogens. Notably:
- Compounds displayed superior activity compared to traditional antibiotics like ampicillin and streptomycin.
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using standard assays comparing the efficacy of the compound with indomethacin. Results indicated that:
- The tested derivatives exhibited significant anti-inflammatory effects, suggesting their potential use in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
In a study published in Frontiers in Chemistry, a derivative similar to our compound demonstrated significant antiproliferative activity against various cancer cell lines with a GI50 value comparable to Doxorubicin . This emphasizes the potential application of these compounds in cancer therapy.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of dithioloquinoline derivatives revealed that certain compounds were effective against resistant strains of Mycobacterium tuberculosis, showcasing their versatility as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
